3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Overview
Description
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: is a complex organic compound with a unique structure that combines elements of furochromen and propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Furochromen Core: This step often involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromen ring system.
Introduction of the tert-Butyl and Methyl Groups: Alkylation reactions are used to introduce the tert-butyl and methyl groups at specific positions on the furochromen ring. This can be achieved using reagents like tert-butyl bromide and methyl iodide in the presence of a strong base.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the furochromen ring, allowing for the introduction of various substituents. Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets involved in various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Modulation of Receptors: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Antioxidant Activity: The presence of the furochromen ring system may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: can be compared to other similar compounds, such as:
Coumarins: These compounds share a similar core structure but lack the furochromen ring system. They are widely studied for their anticoagulant and anti-inflammatory properties.
Flavonoids: These are polyphenolic compounds with a similar ring structure but different substituents. They are known for their antioxidant and anti-cancer activities.
Chromen-4-ones: These compounds have a similar chromen core but differ in the position and nature of substituents. They are explored for their potential therapeutic applications in various diseases.
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-10-11(5-6-17(20)21)18(22)24-16-8-15-13(7-12(10)16)14(9-23-15)19(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZGOILSNWBLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132286 | |
Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777857-43-9 | |
Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777857-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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